molecular formula C8H9ClO4S B031341 3,4-Dimethoxybenzenesulfonyl chloride CAS No. 23095-31-0

3,4-Dimethoxybenzenesulfonyl chloride

Cat. No. B031341
CAS RN: 23095-31-0
M. Wt: 236.67 g/mol
InChI Key: RSJSYCZYQNJQPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dimethoxybenzenesulfonyl chloride and its derivatives involves several steps, including the interaction with chlorosulfonic acid to produce structurally unique isomers. These compounds are characterized by X-ray single crystal diffraction, revealing their molecular crystals formed by hydrogen bonds of the C-H⋯O type (Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structure of these isomers has been analyzed using the restricted Hartree-Fock method, showing good agreement between the calculated values of charge density and the parameters of intramolecular hydrogen bonds. This detailed structural analysis aids in understanding the compound's reactivity and potential applications (Rublova et al., 2017).

Chemical Reactions and Properties

Investigations into the solvolyses of 3,4-dimethoxybenzenesulfonyl chloride have revealed dual reaction channels, indicating a complex reaction mechanism that varies with the solvent and conditions. This study provides insight into the compound's behavior in different environments and its potential for synthesis applications (Koo et al., 2007).

Physical Properties Analysis

The synthesis of related compounds, such as 2,4-dimethoxybenezoyl chloride, underlines the importance of optimizing reaction conditions to achieve high yields. These studies contribute to a deeper understanding of how different conditions affect the physical properties and yields of related chemical compounds (Wan You-zhi, 2007).

Chemical Properties Analysis

The reactivity of 3,4-dimethoxybenzenesulfonyl chloride and its analogs with various nucleophiles has been extensively explored, revealing unique reactivity patterns. These studies are critical for designing new reactions and understanding the fundamental chemical properties of sulfonyl chlorides (Cevasco et al., 2011).

Scientific Research Applications

  • Antitumor and Antibacterial Activities : Some derivatives of this compound, such as 2-sulfonamido-4,5-dimethoxyphenylacetic acid and 2-carboxamido(2-chloroethyl)methylbenzenesulfonamides, have been studied but showed no antitumor activity in specific leukemia types (Catsoulacos & Camoutsis, 1980). Another study found moderate antibacterial activity in some N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides derivatives against Gram-bacterial strains (Rehman et al., 2016).

  • Potential Herbicide Development : Chlorohydroxybenzenesulfonyl derivatives have been suggested as potential herbicides due to their spectral characteristics (Cremlyn & Cronje, 1979).

  • Chemical Synthesis and Solid-Phase Applications : The compound has applications in chemical synthesis, particularly in solid-phase synthesis as a key intermediate for various transformations (Fülöpová & Soural, 2015). A study also highlighted a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes, which are used to prepare various compounds with unique properties (Bao et al., 2017).

  • Diagnostic and Therapeutic Applications : It has been used in a method for detecting estrogens in biological fluids using LC-MS, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006). Another application includes its use in activating hydroxyl groups of polymeric carriers for bioselective separation, which has potential therapeutic applications (Chang et al., 1992).

  • Pharmacological Potential : Novel compounds such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide show promising potential as pharmaceutical agents due to their unique properties and stability (Murthy et al., 2018).

  • Analytical Chemistry : It's used in pre-column derivatisation reagents for more accurate determination of chemicals like glyphosate by HPLC (Fang et al., 2014).

Safety And Hazards

3,4-Dimethoxybenzenesulfonyl chloride is classified as a corrosive substance . It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJSYCZYQNJQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370150
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxybenzenesulfonyl chloride

CAS RN

23095-31-0
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23095-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
IS Koo, EJ Kwon, HJ Choi, KY Yang… - Bulletin of the Korean …, 2007 - koreascience.kr
Solvolyses of 3, 4-dimethoxybenzenesulfonyl chloride (DSC) in water, D2O, CH3OD, and in aqueous binary mixtures of acetone, acetonitrile, 1, 4-dioxane, ethanol, methanol, and 2, 2, 2…
Number of citations: 19 koreascience.kr
P Catsoulacos, C Camoutsis - Journal of Heterocyclic …, 1980 - Wiley Online Library
Abstract Series of variously sustituted amides of 2‐sulfonamido‐4,5‐dimethoxyphenylacetic acid have been prepared. The reaction of diethylamine, piperidine, morpholine and bis(2‐…
Number of citations: 3 onlinelibrary.wiley.com
P Jacob III, G Anderson III, CK Meshul… - Journal of Medicinal …, 1977 - ACS Publications
Regiospecific syntheses of the three monomethylthio analogues of l-(2, 4, 5-trimethoxyphenyl)-2-aminopropane are described. The three isomeric amines were evaluated for potential …
Number of citations: 33 pubs.acs.org
NC El-Ayache, SH Li, M Warnock, DA Lawrence… - Bioorganic & medicinal …, 2010 - Elsevier
Inactivators of plasminogen activator inhibitor-1 (PAI-1) have been identified as possible treatments for a range of conditions, including atherosclerosis, venous thrombosis, and obesity. …
Number of citations: 20 www.sciencedirect.com
A Skhiri, RB Salem, JF Soulé… - Chemistry–A European …, 2017 - Wiley Online Library
Several reported methods allow access to α‐arylated selenophenes, whereas the synthesis of β‐arylated selenophenes remains very challenging. Here, the Pd‐catalysed coupling of …
A Kessler, H Faure, C Petrel, M Ruat, P Dauban… - Bioorganic & medicinal …, 2004 - Elsevier
The synthesis and calcimimetic activities of two new families of compounds are described. The most active derivatives of the first family, N 2 -(2-chloro-(or 4-fluoro-)benzyl)-N 1 -(1-(1-…
Number of citations: 76 www.sciencedirect.com
JH Ferguson, Z De Los Santos, SN Devi… - Journal of Enzyme …, 2017 - Taylor & Francis
While progress has been made in treating cancer, cytotoxic chemotherapeutic agents are still the most widely used drugs and are associated with severe side-effects. Drugs that target …
Number of citations: 9 www.tandfonline.com
KC Nicolaou, JA Pfefferkorn, F Schuler, AJ Roecker… - Chemistry & biology, 2000 - cell.com
Background: NADH:ubiquinone oxidoreductase (complex I) is the first of three large enzyme complexes located in the cell's inner mitochondrial membrane which form the electron …
Number of citations: 108 www.cell.com
MJ D'Souza, L Yaakoubd, SL Mlynarski… - International Journal of …, 2008 - mdpi.com
Specific rates of solvolysis in hydroxylic solvents available for the solvolysis of 2-thiophenesulfonyl chloride and phenylmethanesulfonyl chloride are supplemented by determining the …
Number of citations: 22 www.mdpi.com
IK da Costa Nunes, ET de Souza, IRR Martins… - European Journal of …, 2020 - Elsevier
Phosphodiesterase 4 (PDE4) inhibitors have emerged as a new strategy to treat asthma and other lung inflammatory diseases. Searching for new PDE4 inhibitors, we previously …
Number of citations: 17 www.sciencedirect.com

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